3-Isopropylthio-1,2,4-triazine
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Overview
Description
3-Isopropylthio-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the isopropylthio group in the 3-position of the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylthio-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction where a suitable triazine derivative reacts with isopropylthiol in the presence of a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their conversion to the final product through nucleophilic substitution or other suitable reactions. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylthio-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, are used under appropriate conditions.
Major Products Formed:
Scientific Research Applications
3-Isopropylthio-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylthio-1,2,4-triazine involves its interaction with specific molecular targets. The isopropylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring structure allows for binding to various biological molecules, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
1,2,4-Triazine: A basic triazine structure without the isopropylthio group.
3-Methylthio-1,2,4-triazine: Similar structure with a methylthio group instead of isopropylthio.
3-Ethylthio-1,2,4-triazine: Contains an ethylthio group in place of isopropylthio.
Uniqueness: 3-Isopropylthio-1,2,4-triazine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-propan-2-ylsulfanyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-5(2)10-6-7-3-4-8-9-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFRUCGHQCIPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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